Ethyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorobenzamido group and a carboxylate ester moiety in this compound enhances its potential for various chemical and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dimethylthiophene.
Introduction of the Fluorobenzamido Group: This step involves the reaction of 3-fluorobenzoic acid with an amine to form the amide linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of acid or base catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylate ester to an alcohol or other reduced forms.
Substitution: The fluorine atom in the fluorobenzamido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its biological activity.
Biological Studies: Investigation of its effects on various biological pathways and targets.
Industrial Applications: Use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(3-fluorobenzamido)benzoate: Similar structure but with a benzoate instead of a thiophene ring.
Ethyl 2-(benzamido)-4-methylthiazole-5-carboxylate: Contains a thiazole ring instead of a thiophene ring.
Uniqueness
Ethyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate is unique due to the combination of its fluorobenzamido group and the thiophene ring, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
CAS No. |
459219-38-6 |
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Molecular Formula |
C16H16FNO3S |
Molecular Weight |
321.4g/mol |
IUPAC Name |
ethyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H16FNO3S/c1-4-21-16(20)13-9(2)10(3)22-15(13)18-14(19)11-6-5-7-12(17)8-11/h5-8H,4H2,1-3H3,(H,18,19) |
InChI Key |
MDBAMJWKWNQQHX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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